(2S)-3-Formamido-2-methylpropanamide
Description
(2S)-3-Formamido-2-methylpropanamide is a chiral organic compound characterized by a propanamide backbone with a formamido (-NHCHO) group at the third carbon and a methyl (-CH₃) substituent at the second carbon, where the stereochemistry at the second carbon is in the S-configuration. Key structural features of related compounds include stereochemical complexity, functional group reactivity, and biological relevance, as seen in peptide derivatives and enzyme inhibitors .
Properties
CAS No. |
660823-46-1 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
(2S)-3-formamido-2-methylpropanamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(5(6)9)2-7-3-8/h3-4H,2H2,1H3,(H2,6,9)(H,7,8)/t4-/m0/s1 |
InChI Key |
GSLGRBPLEUKWOV-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CNC=O)C(=O)N |
Canonical SMILES |
CC(CNC=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Formamido-2-methylpropanamide typically involves the reaction of 2-methylpropanamide with formic acid or formic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the formamido group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (2S)-3-Formamido-2-methylpropanamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification steps such as crystallization or distillation are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Formamido-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group, resulting in different amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2S)-3-Formamido-2-methylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-3-Formamido-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
a. Acidiphilamide A
- Structure : (2S,3S)-2-((S)-2-Butyramido-3-phenylpropanamido)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-methylpentanamide .
- Key Features : Contains a formamido-like butyramido group (-NHCOC₃H₇) and multiple stereocenters.
- Synthesis : Utilizes HATU and DIPEA in DMF for amide bond formation, yielding a complex peptide-like structure .
- Applications : Likely explored for bioactive properties due to its peptidic backbone.
b. (2S)-2,5-Diaminopentanamide Dihydrochloride
- Structure: C₅H₁₃N₃O•(HCl)₂, with two amino groups and a terminal amide .
- Key Features : Lacks a formamido group but shares the amide functionality.
- Safety Profile: Not classified as hazardous, but precautions against inhalation and skin contact are recommended .
c. (2S)-2-Azido-N-benzyl-3-phenylpropionamide
- Structure : C₁₆H₁₆N₄O, featuring an azido (-N₃) group and aromatic substituents .
- Key Features : The azido group confers high reactivity (e.g., click chemistry applications), contrasting with the formamido group’s stability.
- Synthesis : Achieves >90% yield via optimized routes, highlighting efficiency compared to peptide coupling methods .
d. (2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride
- Structure: C₅H₁₃ClN₂O₂, with a methoxy (-OCH₃) and methylamino (-NHCH₃) group .
- Key Features : Polar substituents enhance solubility in aqueous media compared to hydrophobic analogs.
Data Table: Comparative Analysis of Structural Analogues
Biological Activity
(2S)-3-Formamido-2-methylpropanamide, also known as a derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
(2S)-3-Formamido-2-methylpropanamide is characterized by its amide functional group and a methyl substituent on the carbon adjacent to the amide. Its chemical structure can be represented as follows:
This compound's properties make it a candidate for various biological applications, particularly in drug development.
Research indicates that (2S)-3-Formamido-2-methylpropanamide may interact with various biological targets. Its structure suggests potential activity as an enzyme inhibitor or modulator, particularly in pathways involving amino acid metabolism.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Receptor Modulation : The compound might also act as a modulator for receptors involved in neurotransmission, potentially influencing pathways related to pain and mood regulation.
Pharmacodynamics
The pharmacodynamics of (2S)-3-Formamido-2-methylpropanamide are still under investigation, but initial findings suggest it may exhibit:
- Dose-dependent effects : Similar compounds have shown varying biological responses based on concentration.
- Potential for synergistic effects : When combined with other agents, it may enhance therapeutic outcomes.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (2S)-3-Formamido-2-methylpropanamide against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with an IC50 value of approximately 15 µM. This suggests potential utility in developing new antimicrobial agents.
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective properties of (2S)-3-Formamido-2-methylpropanamide in models of oxidative stress. The compound demonstrated a reduction in neuronal cell death by approximately 30% compared to controls, indicating its potential role in neurodegenerative disease therapies.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
